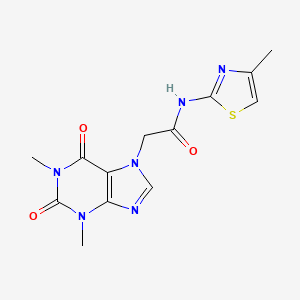

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide beinhaltet in der Regel mehrstufige organische Reaktionen. Die Ausgangsmaterialien sind in der Regel Purinderivate und Thiazolverbindungen. Übliche Synthesewege können umfassen:

Schritt 1: Bildung des Purinkernes durch Cyclisierungsreaktionen.

Schritt 2: Einführung des Thiazolrests durch nucleophile Substitution.

Schritt 3: Acetylierung zur Bildung der endgültigen Acetamidstruktur.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren können die Optimierung der Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren. Dazu können gehören:

Katalysatoren: Einsatz spezifischer Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit.

Temperatur und Druck: Kontrolle von Temperatur und Druck, um gewünschte Reaktionen zu begünstigen.

Reinigung: Techniken wie Kristallisation, Destillation und Chromatographie zur Reinigung des Endprodukts.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umwandlung in oxidierte Derivate unter Verwendung von Oxidationsmitteln.

Reduktion: Reduktion zur Bildung reduzierter Analoga.

Substitution: Nucleophile oder elektrophile Substitutionsreaktionen zur Einführung verschiedener funktioneller Gruppen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Lösungsmittel: Häufige organische Lösungsmittel wie Dichlormethan, Ethanol.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine Wechselwirkungen mit biologischen Makromolekülen.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen, wie entzündungshemmende oder krebshemmende Eigenschaften.

Industrie: Wird bei der Entwicklung neuer Materialien oder chemischer Prozesse eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Dazu können gehören:

Enzyme: Hemmung oder Aktivierung von Enzymen, die an Stoffwechselwegen beteiligt sind.

Rezeptoren: Bindung an Zellrezeptoren, um Signalwege zu modulieren.

DNA/RNA: Interkalation oder Bindung an Nukleinsäuren, die die Genexpression beeinflussen.

Wirkmechanismus

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

- N-(4-methyl-1,3-thiazol-2-yl)acetamide

Einzigartigkeit

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide ist aufgrund seiner kombinierten Purin- und Thiazolstruktur einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche biologische Aktivitäten und chemische Eigenschaften verleihen kann.

Eigenschaften

Molekularformel |

C13H14N6O3S |

|---|---|

Molekulargewicht |

334.36 g/mol |

IUPAC-Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C13H14N6O3S/c1-7-5-23-12(15-7)16-8(20)4-19-6-14-10-9(19)11(21)18(3)13(22)17(10)2/h5-6H,4H2,1-3H3,(H,15,16,20) |

InChI-Schlüssel |

DXSIWUBNZNBJFV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CSC(=N1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-3-(4-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11620733.png)

![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B11620739.png)

![1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,4-dimethylphenoxy)ethanone](/img/structure/B11620747.png)

![4-[4,5-di(thiophen-2-yl)-1H-imidazol-2-yl]-2-ethoxyphenol](/img/structure/B11620766.png)

![Ethyl (2E)-5-(3-methoxyphenyl)-7-methyl-2-{[1-(4-nitrophenyl)-1H-pyrrol-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11620779.png)

![1-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11620784.png)

![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11620787.png)

![7-(3-chlorobenzyl)-1,3-dimethyl-8-[(2-methylpropyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11620789.png)

![2-ethoxyethyl {[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11620796.png)

![Dimethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-[4-(ethoxycarbonyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11620805.png)

![3-(5-{(Z)-[6-(ethoxycarbonyl)-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11620819.png)